

(S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate CAS number lookup

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Compound of Interest

Compound Name: (S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate

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An In-Depth Technical Guide to **(S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate**

Abstract

(S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate, a chiral building block derived from (S)-phenylalaninol, is a molecule of significant interest to researchers and drug development professionals. While its enantiomer, the (R)-isomer, is a key intermediate in the synthesis of Solriamfetol, a wakefulness-promoting agent, the (S)-enantiomer plays a crucial role as a stereoisomeric impurity and a valuable chiral synthon in its own right. This guide provides a comprehensive overview of its chemical identity, synthesis, applications in organic chemistry, and the analytical methodologies required for its characterization and quality control. We will explore the causality behind synthetic choices, detail self-validating experimental protocols, and ground all technical claims in authoritative references.

Core Chemical Identity & Physicochemical Properties

Understanding the fundamental properties of a compound is the first step in its effective utilization. **(S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate** is a bifunctional molecule featuring a primary amine and a carbamate-protected primary amine, offering a versatile platform for sequential chemical modifications.

Table 1: Chemical Identifiers

Identifier	Value	Source
CAS Number	167298-44-4	[1]
IUPAC Name	tert-butyl N-[(2S)-1-amino-3-phenylpropan-2-yl]carbamate	
Molecular Formula	C ₁₄ H ₂₂ N ₂ O ₂	[2]
Molecular Weight	250.34 g/mol	[2]
Canonical SMILES	<chem>C1=CC=C(C=C1)CC(C(N)C(=O)OC(C)(C)C)N</chem>	
InChI Key	UCTRAOBQFUDCSR-VIFPVBQESA-N	[3]

Table 2: Physicochemical Properties

Property	Value	Source
Appearance	White to off-white solid or powder	General knowledge
Solubility	Soluble in organic solvents like Dichloromethane (DCM), Methanol, and DMSO	[4]
Storage Conditions	2-8°C, desiccated	[5]

Synthesis and Mechanistic Insights

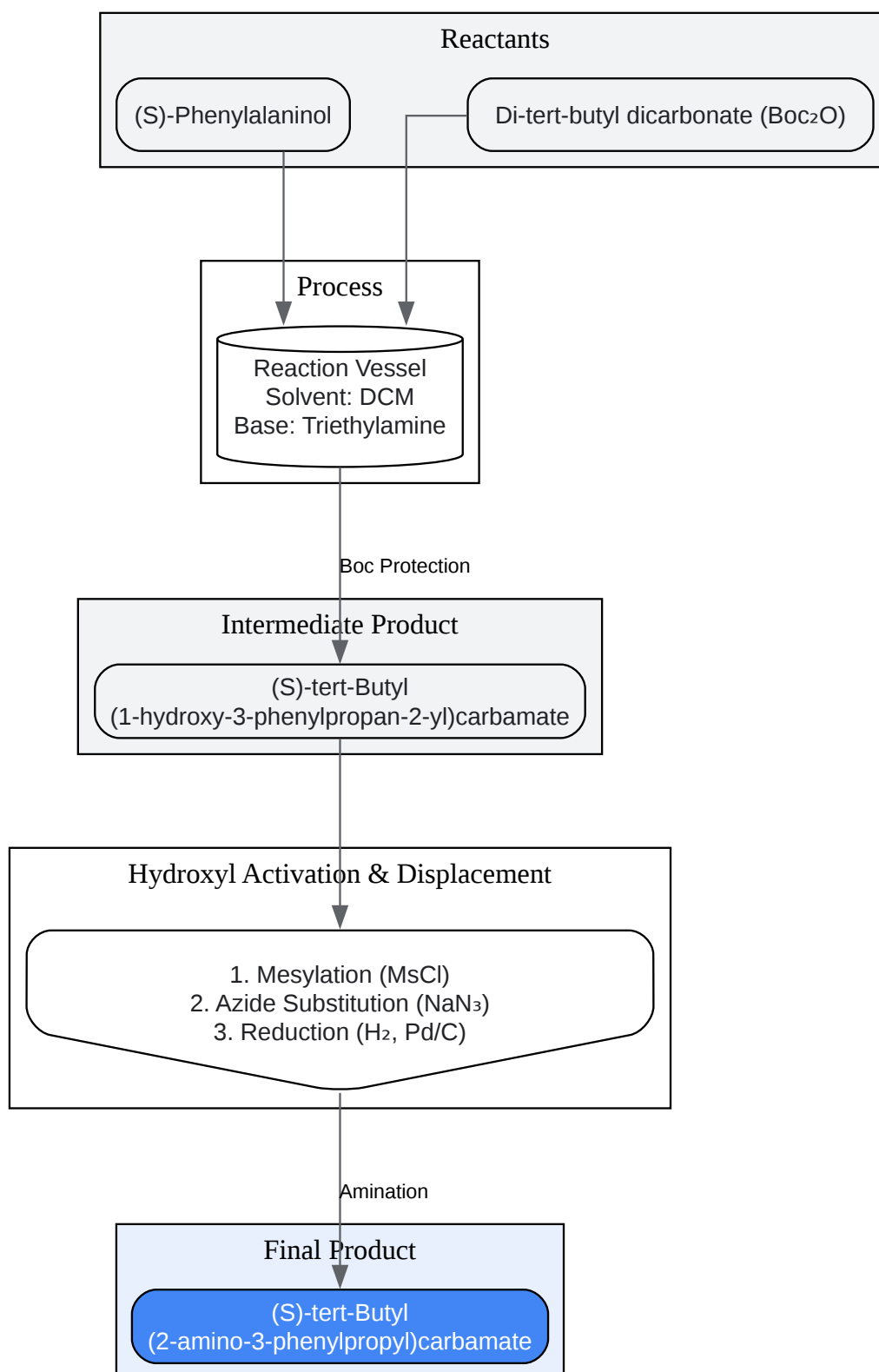
The most common and efficient synthesis involves the selective N-protection of one amino group in a diamine precursor, or more directly, the protection of the amino group in a chiral amino alcohol followed by activation and displacement to install the second amine. A primary route is the mono-Boc protection of (S)-2-amino-3-phenylpropan-1-ol ((S)-phenylalaninol).

Synthetic Rationale and Mechanism

The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for amines in multi-step synthesis.^[6] Its stability under a wide range of nucleophilic and basic conditions, coupled with its facile removal under mild acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent), provides excellent orthogonality.^[7]

The reaction proceeds via the nucleophilic attack of the amino group of (S)-phenylalaninol on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). A base, such as triethylamine or sodium bicarbonate, is typically added to neutralize the acidic byproduct, tert-butanol, and drive the reaction to completion.

Synthetic Workflow Diagram



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Caption: Synthetic pathway for **(S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate**.

Detailed Experimental Protocol: Synthesis of Boc-Protected (S)-Phenylalaninol

This protocol describes the critical first stage of the synthesis.

- **Setup:** To a round-bottom flask equipped with a magnetic stirrer, add (S)-phenylalaninol (1 equivalent) and dissolve in Dichloromethane (DCM, approx. 10 mL per gram of amino alcohol).
- **Cooling:** Cool the solution to 0°C in an ice bath. This is crucial to control the exothermicity of the reaction.
- **Base Addition:** Add triethylamine (1.1 equivalents) to the solution.
- **Reagent Addition:** In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in a minimal amount of DCM. Add this solution dropwise to the cooled amino alcohol solution over 30 minutes. The slow addition prevents side reactions and ensures efficient protection.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:**
 - Quench the reaction by adding water.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
 - Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel to obtain the pure (S)-tert-Butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate. Subsequent standard steps of

hydroxyl activation (e.g., mesylation), substitution with an amino-group surrogate (e.g., azide), and reduction yield the final target compound.

Applications in Synthesis and Drug Development

The utility of **(S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate** stems from its defined stereochemistry and the orthogonal reactivity of its two amino groups.

Chiral Building Block

The free primary amine serves as a nucleophile for reactions like acylation, alkylation, and reductive amination, while the Boc-protected amine remains inert.^[7] This allows for the controlled, stepwise elongation of molecular scaffolds, making it a valuable building block for synthesizing complex chiral molecules, peptidomimetics, and novel ligands for catalysis.

Stereoisomeric Impurity in Solriamfetol Synthesis

Perhaps its most critical role in drug development is as the primary stereoisomeric impurity in the manufacture of Solriamfetol ((R)-2-amino-3-phenylpropyl carbamate).^{[8][9]} Regulatory agencies mandate strict control over enantiomeric purity. The synthesis of Solriamfetol often starts from (R)-phenylalaninol.^{[10][11]} Any contamination of the starting material with (S)-phenylalaninol will carry through the synthesis, producing the (S)-carbamate as an impurity. Therefore, highly sensitive analytical methods are required to detect and quantify its presence in the final active pharmaceutical ingredient (API).^{[12][13]}

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stereochemical integrity of **(S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate** is paramount.

Spectroscopic Characterization

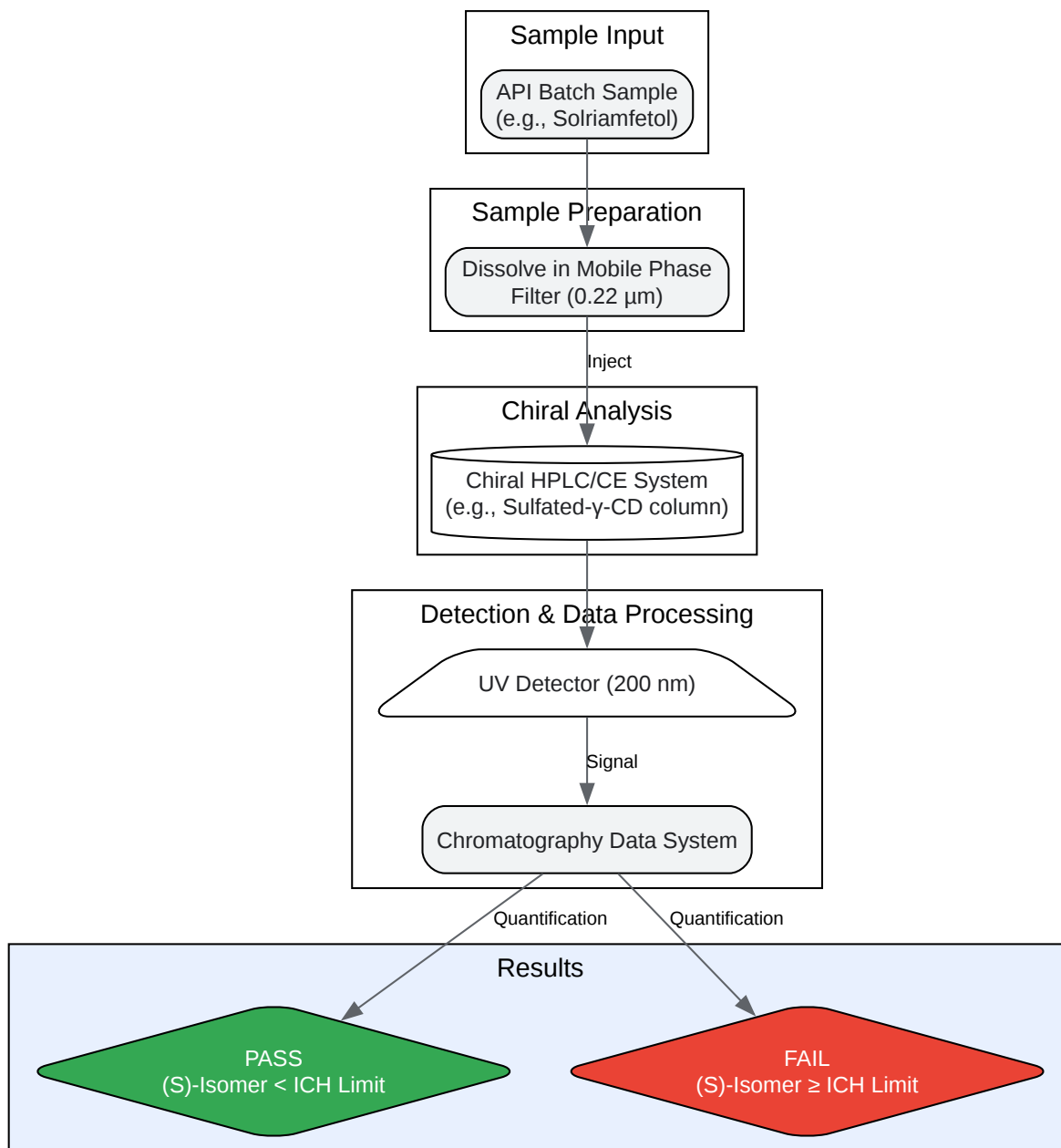
- **Nuclear Magnetic Resonance (NMR):** ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. Key signals include the characteristic 9-proton singlet for the tert-butyl group and distinct resonances for the propyl chain and phenyl ring protons.
- **Mass Spectrometry (MS):** Provides the molecular weight of the compound, confirming its elemental composition.

- Infrared (IR) Spectroscopy: Shows characteristic absorption bands for N-H stretching of the amine and amide, and C=O stretching of the carbamate group.

Chromatographic Purity and Enantiomeric Separation

A robust quality control workflow is essential to separate the target compound from its enantiomer and other process-related impurities.^[13] Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Capillary Electrophoresis (CE) are the methods of choice.

Quality Control Workflow Diagram



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Caption: Quality control workflow for enantiomeric purity analysis.

Protocol: Chiral Capillary Electrophoresis (CE) Method

This method is adapted from validated procedures for separating Solriamfetol enantiomers.[14]

- **Capillary & BGE:** Use a fused-silica capillary. The Background Electrolyte (BGE) can be a 45 mM Tris-acetate buffer (pH 4.5) containing a chiral selector, such as 4 mM sulfated-gamma-cyclodextrin (S- γ -CD).
- **Preconditioning:** Before the first run, and between runs, precondition the capillary by rinsing sequentially with 0.1 M NaOH, water, and the BGE.[14]
- **Sample Preparation:** Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol/water) to a known concentration.
- **Injection:** Inject the sample hydrodynamically.
- **Separation:** Apply a voltage of +15 to +25 kV. Maintain the capillary temperature at approximately 21-25°C.
- **Detection:** Monitor the separation using a UV detector at 200 nm.[14] The (S)- and (R)-enantiomers will exhibit different migration times, allowing for their baseline separation and quantification.

Conclusion

(S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate is more than just the "wrong" enantiomer in a pharmaceutical synthesis. It is a valuable chiral intermediate whose unique bifunctional and stereochemically defined nature provides significant opportunities in synthetic chemistry. For drug development professionals, understanding its synthesis, properties, and, most critically, its analytical separation from its (R)-enantiomer is essential for ensuring the safety, efficacy, and regulatory compliance of drugs like Solriamfetol. The protocols and data presented in this guide offer a robust framework for the scientific community to effectively utilize and control this important chemical entity.

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